3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which makes it an attractive scaffold in medicinal chemistry and materials science. The incorporation of a fluorobutyl group enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorobutyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structure and chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The fluorobutyl group can enhance binding affinity and selectivity, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine: This compound has a trifluorobutyl group instead of a fluorobutyl group, which can affect its chemical properties and reactivity.
3-Fluorobicyclo[1.1.1]pentan-1-amine: Lacks the butyl group, making it structurally simpler but less versatile in terms of functionalization.
Uniqueness
3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine stands out due to its combination of the bicyclo[1.1.1]pentane scaffold and the fluorobutyl group. This unique structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
3-(4-fluorobutyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN/c10-4-2-1-3-8-5-9(11,6-8)7-8/h1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBSHAQHIBMKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CCCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.